Disodium 8,8'-trithiobis(1-naphthalenesulfinate) dihydrate
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Overview
Description
Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate is a chemical compound with the molecular formula C₂₀H₁₄Na₂O₆S₃·2H₂O It is a disodium salt of a naphthalene derivative, characterized by the presence of three sulfur atoms and two sodium ions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate typically involves the reaction of 1-naphthalenesulfinic acid with sulfur and sodium hydroxide. The reaction is carried out in an aqueous medium, followed by crystallization to obtain the dihydrate form. The reaction conditions include maintaining a controlled temperature and pH to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process includes the use of industrial reactors, precise control of reaction parameters, and efficient purification techniques to obtain high-purity disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate.
Chemical Reactions Analysis
Types of Reactions
Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: It can be reduced to form thiol derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfinic acid groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include sulfonic acids, thiols, and substituted naphthalene derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways and cellular processes, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
Naphthalenetetracarboxylic dianhydride: Another naphthalene derivative with different functional groups and applications.
1,8-Bis(dimethylamino)naphthalene: A naphthalene derivative known for its strong basicity and unique structural properties.
Uniqueness
Disodium 8,8’-trithiobis(1-naphthalenesulfinate) dihydrate is unique due to the presence of three sulfur atoms and its ability to undergo various chemical reactions
Properties
CAS No. |
63766-35-8 |
---|---|
Molecular Formula |
C20H12Na2O4S5 |
Molecular Weight |
522.6 g/mol |
IUPAC Name |
disodium;8-[(7-sulfinatonaphthalen-1-yl)trisulfanyl]naphthalene-2-sulfinate |
InChI |
InChI=1S/C20H14O4S5.2Na/c21-28(22)15-9-7-13-3-1-5-19(17(13)11-15)25-27-26-20-6-2-4-14-8-10-16(29(23)24)12-18(14)20;;/h1-12H,(H,21,22)(H,23,24);;/q;2*+1/p-2 |
InChI Key |
PSCSJABYVDGLPH-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)S(=O)[O-])C(=C1)SSSC3=CC=CC4=C3C=C(C=C4)S(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
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